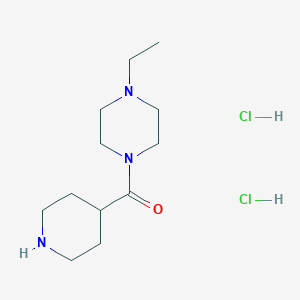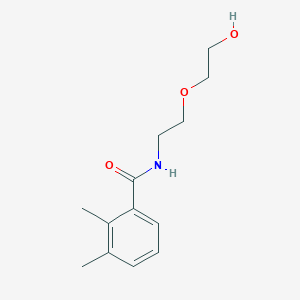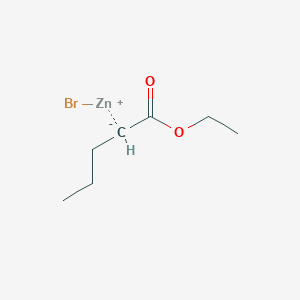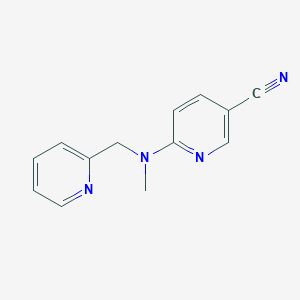![molecular formula C12H15BrMgO B14901741 3-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901741.png)
3-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is highly reactive and plays a crucial role in forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide typically involves the reaction of 3-[(cis-2-pentenyloxy)methyl]bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the Grignard reagent and ensure the reaction proceeds efficiently and safely.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: THF is typically used due to its ability to stabilize the Grignard reagent.
Reaction Conditions: Reactions are usually carried out at low temperatures to control the reactivity.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Result from coupling reactions with organic halides.
Applications De Recherche Scientifique
3-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form complex organic molecules through carbon-carbon bond formation.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.
Mécanisme D'action
The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The magnesium atom in the Grignard reagent coordinates with the oxygen in the THF, stabilizing the reagent and enhancing its reactivity. The reaction proceeds through the formation of a carbon-magnesium bond, which then attacks the electrophilic center, leading to the formation of new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without the pentenyloxy group.
3-[(trans-2-pentenyloxy)methyl]phenylmagnesium Bromide: Similar structure but with a trans configuration.
3-[(cis-2-butenyloxy)methyl]phenylmagnesium Bromide: Similar but with a different alkyl chain length.
Uniqueness
3-[(cis-2-pentenyloxy)methyl]phenylmagnesium bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in organic synthesis. The cis-2-pentenyloxy group provides steric and electronic effects that influence the outcome of reactions, making it a valuable reagent in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C12H15BrMgO |
|---|---|
Poids moléculaire |
279.46 g/mol |
Nom IUPAC |
magnesium;[(Z)-pent-2-enoxy]methylbenzene;bromide |
InChI |
InChI=1S/C12H15O.BrH.Mg/c1-2-3-7-10-13-11-12-8-5-4-6-9-12;;/h3-5,7-9H,2,10-11H2,1H3;1H;/q-1;;+2/p-1/b7-3-;; |
Clé InChI |
VVUUDNUZZVARHV-NAMRTZQUSA-M |
SMILES isomérique |
CC/C=C\COCC1=CC=C[C-]=C1.[Mg+2].[Br-] |
SMILES canonique |
CCC=CCOCC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-7-chloro-8-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14901671.png)
![2-[(Cyclopentyloxy)methyl]phenylZinc bromide](/img/structure/B14901678.png)
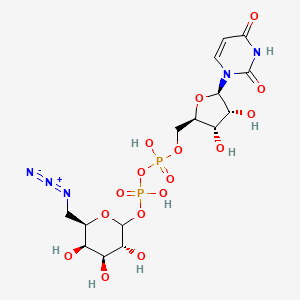
![1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate](/img/structure/B14901687.png)

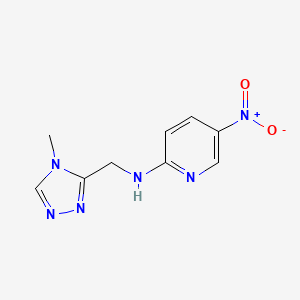
![(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14901702.png)
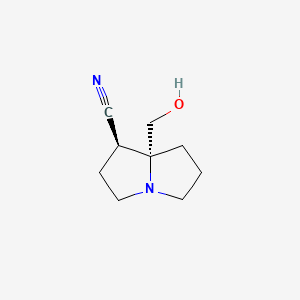
![Ethyl 5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B14901715.png)
